molecular formula C17H19NO4S B5017608 Ethyl 4,5-dimethyl-2-[(phenoxyacetyl)amino]thiophene-3-carboxylate

Ethyl 4,5-dimethyl-2-[(phenoxyacetyl)amino]thiophene-3-carboxylate

Cat. No.: B5017608
M. Wt: 333.4 g/mol
InChI Key: WJBLDMFEMYVNOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4,5-dimethyl-2-[(phenoxyacetyl)amino]thiophene-3-carboxylate is a synthetic organic compound with the molecular formula C17H19NO4S This compound is part of the thiophene family, which is known for its diverse applications in medicinal chemistry, material science, and organic synthesis

Preparation Methods

The synthesis of Ethyl 4,5-dimethyl-2-[(phenoxyacetyl)amino]thiophene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the thiophene ring: Starting with a suitable precursor, such as a substituted acetoacetate, the thiophene ring is formed through cyclization reactions.

    Introduction of the phenoxyacetyl group: The phenoxyacetyl group is introduced via an acylation reaction, often using phenoxyacetyl chloride in the presence of a base like pyridine.

    Esterification: The final step involves esterification to introduce the ethyl ester group, typically using ethanol and an acid catalyst.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Ethyl 4,5-dimethyl-2-[(phenoxyacetyl)amino]thiophene-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the phenoxyacetyl group, where nucleophiles like amines or thiols replace the phenoxy group.

    Hydrolysis: Acidic or basic hydrolysis can break the ester bond, yielding the corresponding carboxylic acid and ethanol.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Ethyl 4,5-dimethyl-2-[(phenoxyacetyl)amino]thiophene-3-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex thiophene derivatives, which are valuable in organic electronics and photovoltaics.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the development of advanced materials, such as conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of Ethyl 4,5-dimethyl-2-[(phenoxyacetyl)amino]thiophene-3-carboxylate involves its interaction with specific molecular targets. The phenoxyacetyl group can interact with enzymes or receptors, potentially inhibiting their activity. The thiophene ring may also play a role in stabilizing the compound’s binding to its target. Detailed studies on its molecular pathways are necessary to fully understand its effects.

Comparison with Similar Compounds

Ethyl 4,5-dimethyl-2-[(phenoxyacetyl)amino]thiophene-3-carboxylate can be compared with other thiophene derivatives, such as:

    Ethyl 5-amino-4-cyano-3-(2-ethoxycarbonylmethyl)thiophene-2-carboxylate: This compound has a similar thiophene core but different substituents, leading to distinct chemical properties and applications.

    Ethyl 2-[(phenoxyacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate: This derivative has a cyclopenta[b]thiophene ring, which may alter its reactivity and biological activity.

The uniqueness of this compound lies in its specific substituents, which confer unique chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

ethyl 4,5-dimethyl-2-[(2-phenoxyacetyl)amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO4S/c1-4-21-17(20)15-11(2)12(3)23-16(15)18-14(19)10-22-13-8-6-5-7-9-13/h5-9H,4,10H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJBLDMFEMYVNOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)COC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.